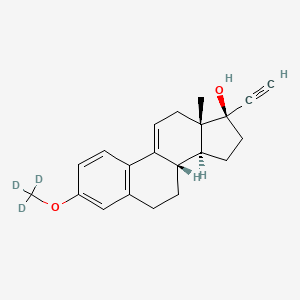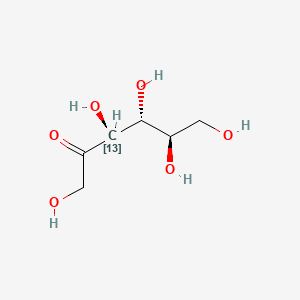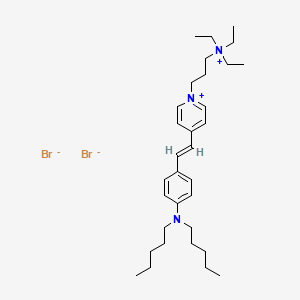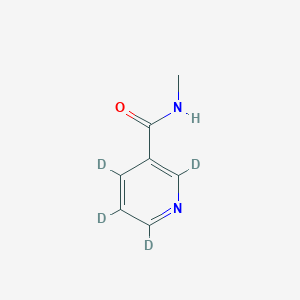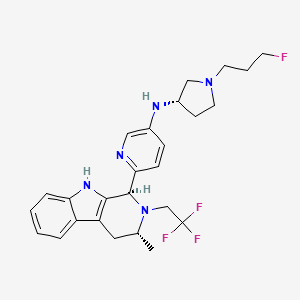
Estrogen receptor antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrogen receptor antagonist 2 is a compound that inhibits the activity of estrogen receptors, which are proteins that mediate the effects of estrogen hormones in the body. Estrogen receptors are involved in various physiological processes, including cell growth, differentiation, and reproduction. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it blocks the proliferative effects of estrogen on cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .
Análisis De Reacciones Químicas
Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Estrogen receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.
Biology: Helps in understanding the role of estrogen receptors in cellular processes and their regulation.
Medicine: Plays a crucial role in the treatment of estrogen receptor-positive breast cancer by inhibiting the growth of cancer cells.
Mecanismo De Acción
Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .
Comparación Con Compuestos Similares
Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and promotes their degradation.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: Another estrogen receptor antagonist that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: Estrogen receptor antagonist 2 is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist effects. It also demonstrates superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .
Propiedades
Fórmula molecular |
C26H31F4N5 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1 |
Clave InChI |
GRCKMGXTYAMEJC-VDABOFBKSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25 |
SMILES canónico |
CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)


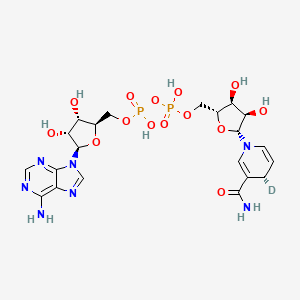
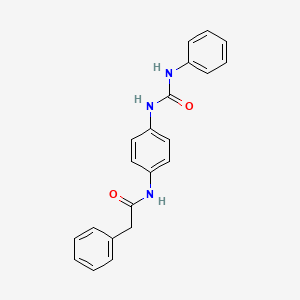
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
